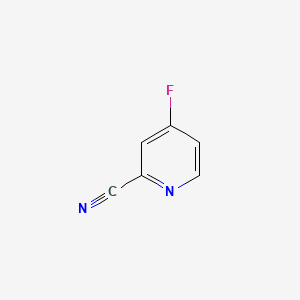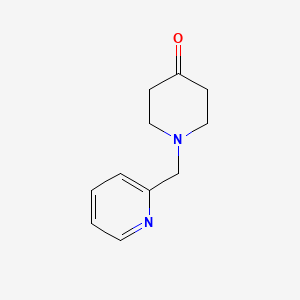
Methyl 3,4-dihydroxy-5-nitrobenzoate
Overview
Description
Methyl 3,4-dihydroxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H7NO6 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Structures and Synthesis
Research into the hydrogen-bonded structures of compounds related to Methyl 3,4-dihydroxy-5-nitrobenzoate reveals the importance of these interactions in determining the molecular conformation and packing within the crystal lattice. For instance, in studies conducted by Portilla et al. (2007), molecules exhibited polarized structures and were linked into chains or sheets by hydrogen bonds, showcasing the complex interaction patterns that can emerge from such compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Additionally, the same group of researchers also highlighted the formation of isomeric reaction products, further underlining the structural versatility of these compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
The synthesis of this compound and its derivatives has been explored to improve yields and develop more efficient methodologies. Chun (2004) focused on improving the synthesis process, achieving high yields above 80%, which is significant for industrial and research applications, highlighting the compound's potential for further scientific investigation (Chun, 2004).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been a subject of interest due to the insights it provides into non-covalent interactions, which are key to understanding molecular assembly and the formation of solid-state structures. Studies like those by Xin-ling Fu, Jiang Li, and J. Simpson (2012) have detailed the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, shedding light on hydrogen bonding and π-stacking interactions, which are fundamental to designing new materials and pharmaceuticals (Fu, Li, & Simpson, 2012).
Safety and Hazards
The safety data sheet for a similar compound, methyl 3-nitrobenzoate, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Properties
IUPAC Name |
methyl 3,4-dihydroxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)6(10)3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDBUIWQZVNVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154814 | |
| Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125629-01-8 | |
| Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125629018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)




![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)




